

Selinexor: A Comparative Analysis of Efficacy in Relapsed/Refractory Multiple Myeloma

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For Researchers, Scientists, and Drug Development Professionals

Selinexor, a first-in-class selective inhibitor of nuclear export (SINE), has emerged as a novel therapeutic agent for patients with relapsed/refractory multiple myeloma (RRMM). This guide provides a comprehensive comparative analysis of selinexor's efficacy, both as a monotherapy and in combination with established treatments. The information is supported by data from pivotal clinical trials, with a focus on quantitative outcomes and detailed experimental methodologies.

Mechanism of Action: Restoring Tumor Suppression

Selinexor's unique mechanism of action targets Exportin 1 (XPO1), a nuclear export protein overexpressed in many cancers, including multiple myeloma.[1][2] XPO1 is responsible for transporting tumor suppressor proteins (TSPs), growth regulators, and the glucocorticoid receptor out of the cell nucleus.[1][3] By selectively and reversibly binding to XPO1, selinexor blocks this transport, leading to the nuclear accumulation and reactivation of TSPs.[1][3] This restored tumor suppressor function, coupled with the inhibition of the translation of oncoprotein mRNAs such as c-myc and cyclin D1, induces cell cycle arrest and apoptosis in cancer cells.[3]

Caption: Selinexor inhibits XPO1, leading to nuclear retention of tumor suppressors and reduced oncoprotein translation.

Comparative Efficacy of Selinexor Regimens



The efficacy of selinexor has been evaluated in various clinical trials, both as a monotherapy and in combination with other anti-myeloma agents. The following tables summarize the key efficacy data from these studies.

Selinexor and Dexamethasone (Xd)

The STORM Part 2 trial was a pivotal study that evaluated the efficacy of selinexor in combination with dexamethasone in patients with heavily pretreated RRMM, including those with penta-refractory disease (refractory to at least two proteasome inhibitors, at least two immunomodulatory drugs, and an anti-CD38 monoclonal antibody).

Trial	Treatment Arm	Patient Population	Overall Response Rate (ORR)	Median Progression- Free Survival (PFS)	Median Overall Survival (OS)
STORM Part	Selinexor + Dexamethaso ne (Xd)	Penta- refractory RRMM	26.2%[4]	3.7 months[5]	8.6 months[4] [5]

Selinexor in Combination with Proteasome Inhibitors

Selinexor, Bortezomib, and Dexamethasone (XVd)

The Phase 3 BOSTON trial compared the efficacy and safety of once-weekly selinexor, bortezomib, and dexamethasone (XVd) to standard twice-weekly bortezomib and dexamethasone (Vd) in patients with RRMM who had received one to three prior lines of therapy.



Trial	Treatment Arm	Patient Population	Overall Response Rate (ORR)	Median Progression- Free Survival (PFS)
BOSTON	Selinexor + Bortezomib + Dexamethasone (XVd)	RRMM (1-3 prior therapies)	76.4%[6][7]	13.93 months[6] [7]
Bortezomib + Dexamethasone (Vd)	RRMM (1-3 prior therapies)	62.3%[6][7]	9.46 months[6][7]	

Selinexor, Carfilzomib, and Dexamethasone (XKd)

The STOMP trial investigated selinexor in combination with various backbone therapies, including carfilzomib and dexamethasone, in patients with RRMM.

Trial	Treatment Arm	Patient Population	Overall Response Rate (ORR)	Median Duration of Response (DoR)	Median Progression- Free Survival (PFS)
STOMP (XKd arm)	Selinexor + Carfilzomib + Dexamethaso ne (XKd)	Triple-class refractory RRMM	66%[8]	12 months[8]	13.8 months[8]

Selinexor in Combination with Immunomodulatory Drugs (IMiDs)

Selinexor, Pomalidomide, and Dexamethasone (XPd)

The STOMP trial also evaluated the combination of selinexor with pomalidomide and dexamethasone.



Trial	Treatment Arm	Patient Population	Overall Response Rate (ORR)	Median Progression- Free Survival (PFS)
STOMP (XPd arm)	Selinexor + Pomalidomide + Dexamethasone (XPd)	Pomalidomide- naïve and lenalidomide- refractory RRMM	65% (at RP2D)	12.2 months

Selinexor in Combination with Monoclonal Antibodies

Selinexor, Daratumumab, and Dexamethasone (XDd)

The STOMP trial explored the combination of selinexor with the anti-CD38 monoclonal antibody daratumumab and dexamethasone.

Trial	Treatment Arm	Patient Population	Overall Response Rate (ORR)	Median Progression- Free Survival (PFS)
STOMP (XDd arm)	Selinexor + Daratumumab + Dexamethasone (XDd)	Daratumumab- naïve RRMM	73%	12.5 months

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial results. Below are the protocols for the pivotal STORM and BOSTON trials.

STORM (Part 2) Trial Protocol

Study Design: A Phase 2b, single-arm, open-label study.[4][5]

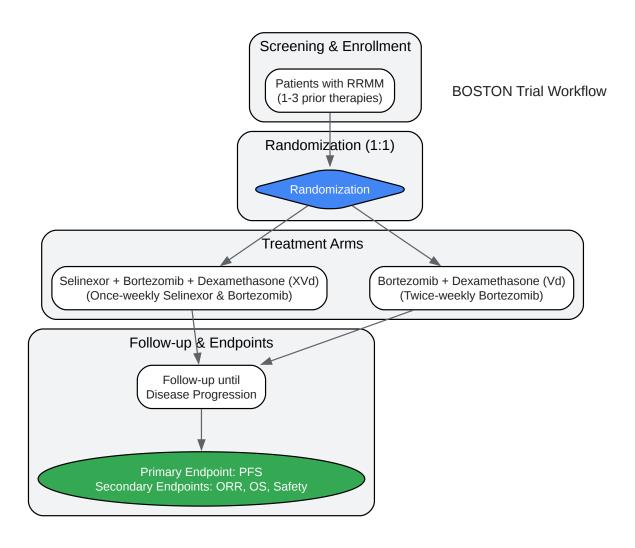


- Patient Population: Patients with multiple myeloma refractory to bortezomib, carfilzomib, lenalidomide, pomalidomide, and daratumumab (penta-refractory).[4][5]
- Treatment Regimen: Selinexor (80 mg) and dexamethasone (20 mg) were administered orally twice weekly.[4][5]
- Primary Endpoint: Overall Response Rate (ORR).[4]
- Secondary Endpoints: Duration of response, progression-free survival, and overall survival.

BOSTON Trial Protocol

- Study Design: A Phase 3, randomized, open-label, multicenter trial.[6][9]
- Patient Population: Patients with relapsed or refractory multiple myeloma who had received one to three prior lines of therapy.[6][7]
- Randomization: Patients were randomized 1:1 to receive either XVd or Vd.[9]
- · Treatment Regimens:
 - XVd Arm: Selinexor (100 mg orally once weekly), bortezomib (1.3 mg/m² subcutaneously once weekly), and dexamethasone (20 mg orally twice weekly).[3]
 - Vd Arm: Bortezomib (1.3 mg/m² subcutaneously twice weekly for the first 24 weeks, then
 once weekly) and dexamethasone (20 mg orally four times weekly for the first 24 weeks,
 then twice weekly).[3]
- Primary Endpoint: Progression-Free Survival (PFS).[9]
- Secondary Endpoints: Overall Response Rate (ORR), rate of peripheral neuropathy, and overall survival.[9]





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Caption: Workflow of the Phase 3 BOSTON clinical trial.

Conclusion

Selinexor offers a distinct mechanism of action for the treatment of multiple myeloma by restoring the function of tumor suppressor proteins. Clinical trial data demonstrates its efficacy in heavily pretreated patient populations as a monotherapy with dexamethasone. Furthermore, when combined with standard-of-care agents such as proteasome inhibitors, immunomodulatory drugs, and monoclonal antibodies, selinexor has shown the potential to improve response rates and progression-free survival. The BOSTON trial, in particular, established the XVd regimen as a superior, convenient, and less neurotoxic option compared



to the standard Vd regimen for patients with RRMM after one to three prior therapies.[6] Ongoing research continues to explore the optimal use of selinexor in various combinations and lines of therapy, further defining its role in the evolving landscape of multiple myeloma treatment.

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